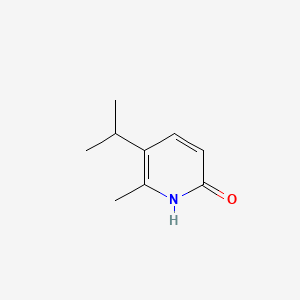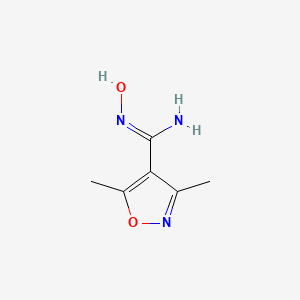
6-methyl-5-propan-2-yl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-propan-2-yl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-propan-2-yl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with isopropylamine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-5-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-methyl-5-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinone, 6-methyl-5-(1-methylethylidene)
- 2(1H)-Pyridinone, 6-methyl-5-(1-methylpropyl)
- 2(1H)-Pyridinone, 6-ethyl-5-(1-methylethyl)
Uniqueness
6-methyl-5-propan-2-yl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and an isopropyl group on the pyridinone ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102440-00-6 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.209 |
IUPAC-Name |
6-methyl-5-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-5-9(11)10-7(8)3/h4-6H,1-3H3,(H,10,11) |
InChI-Schlüssel |
VHRARNHNSCLJRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1)C(C)C |
Synonyme |
2(1H)-Pyridone,5-isopropyl-6-methyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)

![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)


![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)
